molecular formula C4H7NO B116388 2-Pyrrolidinone CAS No. 616-45-5

2-Pyrrolidinone

Cat. No.: B116388
CAS No.: 616-45-5
M. Wt: 85.10 g/mol
InChI Key: HNJBEVLQSNELDL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is miscible with water and most common organic solvents . This compound is widely used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Pyrrolidin-2-one, also known as Pyrrolidone, is a versatile compound that interacts with various targets in the body. It is a key component in several drugs and bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The primary targets of Pyrrolidone are often dependent on the specific derivative or drug in which it is incorporated .

Mode of Action

The interaction of Pyrrolidone with its targets can lead to a variety of changes. For instance, in the case of Povidone-iodine, a complex of Povidone (a derivative of Pyrrolidone) and iodine, the compound mediates a bactericidal or virucidal action by gradually liberating free iodine from the complex at the application site to react with the pathogen .

Biochemical Pathways

Pyrrolidone and its derivatives can influence several biochemical pathways. For instance, in the biosynthesis of 2-pyrrolidone in Corynebacterium glutamicum, the compound is formed through the decarboxylation of glutamate to form γ-aminobutyrate (GABA), which then undergoes spontaneous dehydration cyclization to form 2-pyrrolidone .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Pyrrolidone and its derivatives can vary widely. These properties are crucial in determining the bioavailability of the compound. The physicochemical parameters of Pyrrolidone, such as solubility and lipophilicity, can be modified to improve its druggability .

Result of Action

The molecular and cellular effects of Pyrrolidone’s action are diverse and depend on the specific derivative or drug in which it is incorporated. For instance, some pyrrolidine analogs have been found to inhibit cell cycle arrest at G1 and induce apoptosis in certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrrolidone. For instance, the presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . .

Biochemical Analysis

Biochemical Properties

Pyrrolidin-2-one interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of N-heterocyclic compounds due to their useful biological activities and their role as intermediates in medicinal and organic chemistry . Pyrrolidin-2-one is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Cellular Effects

Pyrrolidin-2-one has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . It has been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It influences cholinergic function, but these cholinergic effects are complex . Pyrrolidin-2-one enhances low concentration acetylcholine currents at nicotinic receptors but suppresses high concentration currents .

Temporal Effects in Laboratory Settings

It is known that the molecular weight distribution of soluble Pyrrolidin-2-one is broad due to transfer reactions .

Dosage Effects in Animal Models

The effects of Pyrrolidin-2-one vary with different dosages in animal models. Some alkaloids, such as bgugaine and irniine, are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Metabolic Pathways

Pyrrolidin-2-one is involved in the synthesis of N-heterocyclic compounds . A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .

Transport and Distribution

It is known that Pyrrolidin-2-one is soluble in water as well as in various organic solvents .

Subcellular Localization

It is known that Pyrrolidin-2-one is formed during a common post-translational modification (PTM) of extracellular and multi-pass membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290°C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor packed with the solid catalyst, arranged as a fixed bed, and conducted in the vapor phase. Product yields of 75–85% are achieved, and after subsequent distillation and purification, the desired 2-pyrrolidone is obtained with a purity of 99.5% .

Alternative Routes:

Properties

IUPAC Name

pyrrolidin-2-one
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InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
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InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC1
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Molecular Formula

C4H7NO
Record name PYRROLIDONE
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Related CAS

24968-97-6, Array
Record name 2-Pyrrolidone homopolymer
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DSSTOX Substance ID

DTXSID8027246
Record name 2-Pyrrolidinone
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Molecular Weight

85.10 g/mol
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Physical Description

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID.
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Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C
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Flash Point

265 °F (129 °C) (open cup), 129 °C o.c.
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Solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good
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Density

1.116 @ 25 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.
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Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid

CAS No.

616-45-5, 22580-55-8
Record name 2-Pyrrolidone
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Melting Point

25.0 °C, 23 °C, 25 °C
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Synthesis routes and methods I

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone
Reactant of Route 2
2-Pyrrolidinone
Reactant of Route 3
2-Pyrrolidinone
Reactant of Route 4
2-Pyrrolidinone
Reactant of Route 5
2-Pyrrolidinone
Reactant of Route 6
2-Pyrrolidinone

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